molecular formula C8H15N B13081116 2-(1-Methylcyclopropyl)pyrrolidine

2-(1-Methylcyclopropyl)pyrrolidine

Cat. No.: B13081116
M. Wt: 125.21 g/mol
InChI Key: LOXHSTAEPOFCAO-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 1-methylcyclopropyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 1-methylcyclopropylamine and reacting it with a suitable pyrrolidine precursor under controlled conditions can yield the desired compound. The reaction typically requires a catalyst and may involve solvents such as dichloromethane or ethyl acetate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Methylcyclopropyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylcyclopropyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 1-methylcyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-(1-methylcyclopropyl)pyrrolidine

InChI

InChI=1S/C8H15N/c1-8(4-5-8)7-3-2-6-9-7/h7,9H,2-6H2,1H3

InChI Key

LOXHSTAEPOFCAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCCN2

Origin of Product

United States

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